Pazopanib hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

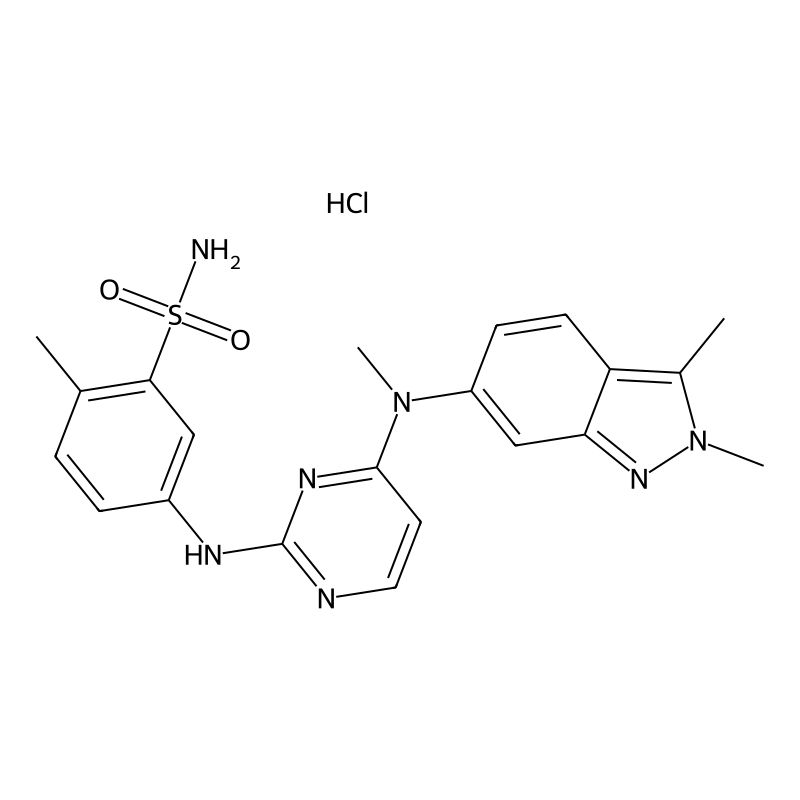

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pazopanib hydrochloride thermal characterization and stability study

Thermal Characterization & Kinetic Analysis

Understanding the thermal behavior of Pazopanib HCl is fundamental to developing stable formulations. A dedicated thermal study characterized the raw bulk drug material using solid-state and thermal analysis techniques [1].

Key Thermal Analysis Techniques: The study utilized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to thermally characterize the drug substance. Solid-state characterization was performed using Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [1].

Kinetic and Thermodynamic Parameters: The study applied several isoconversional methods to assess thermal and thermodynamic parameters [1]:

- Ozawa–Flynn–Wall method

- Friedman method

- Kissinger–Akahira–Sunose method

These methods help predict the stability and shelf-life of the drug by modeling its decomposition behavior under various conditions. The workflow below illustrates the systematic strategy for conducting such a degradation kinetic study.

Systematic strategy for drug degradation kinetic studies [2].

Stability Studies & Forced Degradation

Stability testing ensures that a drug product maintains its identity, strength, and quality under the influence of environmental factors. For Pazopanib HCl, forced degradation studies are crucial for identifying how the drug behaves under stress.

Forced Degradation Findings: A key study subjected Pazopanib to various stress conditions as per International Conference on Harmonization (ICH) guidelines. It was found to degrade significantly only under photolytic conditions, producing six transformation products (TPs) [3].

Toxicity of Degradants: Using UHPLC-Q-TOF/MS and in silico toxicity prediction tools, one transformation product was identified as potentially genotoxic, while five others with a sulfonamide moiety were found to be hepatotoxic [3]. This underscores the importance of protecting the drug from light during storage.

Analytical Methods for Stability: A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method was developed and validated as per ICH guidelines for Pazopanib, with the mobile phase Chloroform: Methanol (9:1 v/v) providing a retardation factor (Rf) of 0.55 ± 0.01 [4].

Formulation Strategies for Stability & Bioavailability

The current marketed formulation of Pazopanib HCl has a poor bioavailability and pharmacokinetic profile [1]. Knowledge of its thermal behavior is instrumental in developing alternative formulations with improved performance [1].

Hot-Melt Extrusion (HME) for Solid Dispersion: Recent (2024) research successfully used the Hot-Melt Extrusion (HME) technique to create solid dispersions of Pazopanib HCl, significantly enhancing its solubility and oral bioavailability [5].

Key aspects of this QbD-based development include:

- Polymers Used: Kollidon VA64, Affinisol 15LV, Eudragit EPO, and HPMC.

- Critical Process Parameters: Barrel temperature and screw speed were optimized, with temperature having a significant impact on product quality.

- Results: Extrudates using Affinisol 15LV polymer showed less moisture uptake, faster dissolution, no recrystallization after 3 months under accelerated conditions, and significantly higher bioavailability compared to the free drug and marketed formulation [5].

Experimental Parameters & Conditions

The table below summarizes key quantitative data and experimental conditions from the cited research.

| Study Aspect | Experimental Condition / Value | Purpose / Outcome |

|---|---|---|

| Hot-Melt Extrusion [5] | ||

| Drug-Polymer Ratio | 1:2 | Form solid dispersion for solubility enhancement. |

| Plasticizer (Poloxamer 188) | 10% w/w of polymer | Aid processability by reducing glass transition temperature. |

| Stability-Indicating HPTLC [4] | ||

| Mobile Phase | Chloroform:Methanol (9:1 v/v) | Separate and analyze Pazopanib (Rf 0.55 ± 0.01). |

| Linearity Range | 200-1000 ng/band | Method validation (R² = 0.998). |

| LOD / LOQ | 19.38 ng/band / 58.74 ng/band | Demonstrate method sensitivity. |

| Forced Degradation [3] | ||

| Primary Degradation Condition | Photolytic | Produced 6 transformation products. |

| Toxicity Findings | 1 genotoxic, 5 hepatotoxic TPs | Highlights critical need for photostability. |

Pathways for Further Research

The search results reveal several specific and fruitful paths for deeper investigation:

- Kinetic Methodologies: The article by [2] provides a comprehensive review of systematic strategies for degradation kinetic studies, which is invaluable for designing robust stability protocols.

- Formulation Details: The 2024 research article [5] is a prime source for understanding modern, QbD-based formulation approaches like HME that directly address the stability and bioavailability challenges of Pazopanib HCl.

- Degradation Chemistry: The forced degradation study [3] is essential reading for analytical chemists and stability scientists focused on identifying and characterizing degradants, especially those with potential toxicity.

References

- 1. study of Thermal | Journal of pazopanib ... hydrochloride Thermal [link.springer.com]

- 2. Systematic strategies for degradation study of... kinetic [jast-journal.springeropen.com]

- 3. of forced degradation products of Characterization ... pazopanib [pubmed.ncbi.nlm.nih.gov]

- 4. A Stability Indicating HPTLC Method for Pazopanib [rjpdft.com]

- 5. QbD-Based Development and Evaluation of Pazopanib ... [pmc.ncbi.nlm.nih.gov]

solid-state characterization of Pazopanib hydrochloride API

Thermal and Solid-State Characterization

A foundational thermal study is critical for understanding the stability and behavior of PZB during processing and storage. Key characterization data is summarized in the table below.

| Analytical Technique | Key Findings for Pazopanib Hydrochloride | Experimental Conditions / Parameters |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Broad, complex endotherm (peak ~140°C to 290°C); indicates simultaneous dehydration/melting/partial decomposition [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |

| Thermogravimetric Analysis (TGA) | Mass loss of ~4% up to 150°C (bound water); rapid decomposition initiates at ~300°C [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |

| X-ray Diffraction (XRD) | Sharp, intense peaks confirm highly crystalline nature of raw API [1] | Not specified |

| FT-IR Spectroscopy | Used for solid-state characterization; specific spectral bands not detailed [1] | Not specified |

The decomposition kinetics of PZB were analyzed using isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose). The average activation energy (Ea) for its decomposition was found to be approximately 121.5 kJ mol⁻¹ [1].

Formulation Strategies for Solubility Enhancement

The crystalline nature of PZB contributes to its low solubility. Converting it to an amorphous form or a solid dispersion can enhance solubility and bioavailability. The following diagram illustrates the decision workflow for selecting a characterization technique based on formulation goals.

Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a solvent-free, continuous process that can produce amorphous solid dispersions by embedding the API in a polymer matrix [2] [3].

- Typical Formulation (Prototype): The HME process for PZB has been successfully optimized using a custom screening design (JMP Software). A standard prototype formula includes [2]:

- Pazopanib HCl: 200 mg

- Polymer: 400 mg (e.g., Kollidon VA64, Affinisol 15LV, HPMC, Eudragit EPO)

- Plasticizer: Poloxamer 188 (40 mg, 10% of polymer weight)

- Critical Process Parameters:

- Polymer Performance: Studies show that Affinisol 15LV extrudates demonstrated less moisture uptake, faster dissolution, and maintained polymorphic stability (no recrystallization) for 3 months under accelerated conditions compared to Kollidon VA64 [2]. The test formulation with Affinisol also showed significantly higher bioavailability (AUC) than the free drug and a marketed formulation [2].

Co-Amorphous Systems (CAM)

Co-amorphous systems stabilize the amorphous drug using a small molecule co-former instead of a polymer, often without thermal processing [4].

- Co-former Screening: In one study, Naringin (NGN), a flavonoid, was identified as an optimal co-former through molecular docking and experimental screening against other candidates like Quercetin (QUE) and Hesperidin (HES) [4].

- Optimized Formulation: A 1:1 ratio of PZ-NGN-CAM was found to be optimal. Characterization via DSC, PXRD, and FT-IR confirmed the conversion to a single amorphous phase. ¹H NMR and 2D NOESY studies suggested strong molecular interactions, primarily via hydrogen bonding [4].

- Key Outcomes: The PZ-NGN-CAM system resulted in:

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are detailed methodologies for key characterization experiments.

Protocol: Thermal Kinetics Analysis by Isoconversional Methods [1]

This protocol determines the activation energy (Ea) of decomposition without assuming a reaction model.

- 1. Sample Preparation: Use pure PZB API. For TGA, ensure a small, representative sample mass (e.g., 2-5 mg).

- 2. Data Collection:

- Perform TGA experiments at at least three different heating rates (e.g., 5, 10, and 15 °C/min) under an inert atmosphere (e.g., nitrogen).

- Record mass loss data as a function of temperature for each heating rate.

- 3. Data Analysis:

- For several degrees of conversion (α), from 0.1 to 0.9, determine the temperature Tα at which that conversion is reached for each heating rate (β).

- Apply the Ozawa-Flynn-Wall method: Plot

ln(β)against1/Tαfor each constant α. The slope of the line is proportional to Ea. - Apply the Kissinger-Akahira-Sunose method: Plot

ln(β / Tα²)against1/Tαfor each constant α. The slope gives -Ea/R. - The consistency of the Ea values obtained across different α values and methods confirms the reliability of the kinetic analysis.

Protocol: Preparation of Co-Amorphous System by Solvent Evaporation [4]

This is a common method for preparing co-amorphous systems on a lab scale.

- 1. Weighing: Accurately weigh PZB and the co-former (e.g., Naringin) in the desired molar ratio (e.g., 1:1).

- 2. Dissolution: Dissolve the mixture in a suitable volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask. The solvent should completely dissolve both components.

- 3. Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Typical conditions include a water bath temperature of 50-60°C and rotation under vacuum until a solid foam is obtained.

- 4. Drying: Further dry the resulting solid in a vacuum desiccator for at least 24 hours to remove any residual solvent.

- 5. Characterization: Scrape the solid, gently grind it if necessary, and characterize it using PXRD, DSC, and FT-IR to confirm the formation of an amorphous phase.

Key Takeaways for Development

- Leverage QbD and DoE: Systematic optimization using Quality by Design (QbD) principles and Design of Experiments (DoE) is highly effective for processes like Hot-Melt Extrusion, as it identifies critical parameters and defines a robust design space [2].

- Consider Dual-Function Excipients: The use of co-formers like Naringin, which not only improve solubility but also mitigate toxicity (e.g., hepatotoxicity), presents a promising strategy for enhancing the therapeutic profile of drugs like PZB [4].

- Prioritize Physical Stability: When developing amorphous systems, long-term physical stability is paramount. Accelerated stability studies under various temperature and humidity conditions are essential to ensure the formulation does not recrystallize over its shelf life [2] [3].

References

- 1. Thermal study of pazopanib | Journal of Thermal... hydrochloride [link.springer.com]

- 2. QbD-Based Development and Evaluation of Pazopanib ... [pmc.ncbi.nlm.nih.gov]

- 3. Amorphous Solid Dispersion as Drug Delivery Vehicles in ... [mdpi.com]

- 4. Enhancing oral bioavailability of pazopanib via co- ... [sciencedirect.com]

Pazopanib hydrochloride pharmacokinetic profile and food effect

Pazopanib Core Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic characteristics of pazopanib based on clinical data.

| Parameter | Value/Description | Clinical Context |

|---|---|---|

| Bioavailability | 21.4% (range: 13.5–38.9%) [1] | Low and variable; non-linear, dose-dependent [1] [2] |

| Tmax (Time to Cmax) | 2-4 hours post-dose [1] [3] | - |

| Apparent Volume of Distribution (Vd/F) | Not fully quantified; >99.9% plasma protein bound [1] | Highly tissue-bound; not significantly removed by hemodialysis [3] |

| Elimination Half-life (t₁/₂) | ~31 hours (range: 30.9-35 hours) [1] [4] | Supports once-daily dosing |

| Primary Route of Elimination | Feces (82.2% as unchanged drug) [1] [2] | Renal clearance is minimal (<4%) [1] [3] |

| Primary Metabolizing Enzymes | CYP3A4 (major), CYP1A2 and CYP2C8 (minor) [2] [3] [4] | - |

| Transporters Involved | Substrate of P-gp and BCRP [3] [5] | - |

| Therapeutic Target (Ctrough,ss) | ≥20.5 mg/L [6] [1] [7] | Associated with improved PFS in mRCC [6] |

| Toxicity Threshold (Ctrough,ss) | >34 mg/L (Grade ≥2 liver toxicity) [6] | - |

Quantitative Food Effect Analysis

The "DIET Study" directly compared the standard fasted regimen against a fed alternative. Key quantitative findings are summarized below.

| Regimen | Key Exposure (AUC) | Key Concentration (C~min~) | Patient Preference & Safety |

|---|---|---|---|

| 800 mg (Fasted) | Reference AUC [8] | Reference C~min~ [8] | Standard regimen |

| 600 mg (With Food) | Bioequivalent to 800 mg fasted [8] | Bioequivalent to 800 mg fasted [8] | 68% of patients preferred this regimen; No significant difference in GI toxicity [8] |

Key Experimental Protocols

Here are the methodologies from pivotal studies that generated the critical data on pazopanib's pharmacokinetics and food effects.

Bioequivalence and Patient Preference (DIET Study) [8]

- Objective: To investigate the bioequivalent dose of pazopanib taken with food compared to 800 mg fasted, and to assess GI toxicity, patient satisfaction, and preference.

- Design: Clinical Trial (ClinicalTrials.gov NCT02138526).

- Key Methodology: Patients were administered both 800 mg pazopanib in a fasted state and 600 mg pazopanib with a continental breakfast in a crossover design. Pharmacokinetic parameters (AUC, C~max~, C~min~) were measured and compared for bioequivalence. Patient-reported outcomes on GI toxicity, satisfaction, and preference for intake method were collected.

- Outcome Measure: Demonstration of bioequivalence; patient preference surveys and toxicity grading.

Exposure-Toxicity and Dose Optimization [6]

- Objective: To develop models for optimizing the initial pazopanib dose by exploring exposure–liver toxicity and exposure–tumor size dynamics.

- Design: Population pharmacokinetic (POPPK) analysis using real-world TDM data.

- Key Methodology: A POPPK model was developed using 460 plasma concentration measurements from 135 patients. The relationship between steady-state trough concentration (C~min,ss~) and the time to grade ≥2 liver toxicity (ALT, AST, ALP elevation) was analyzed using time-to-event modeling. Tumor size dynamics were modeled using longitudinal tumor measurements.

- Outcome Measure: Identification of a C~min,ss~ threshold for liver toxicity and simulation of optimal starting doses.

Physiologically Based Pharmacokinetic (PBPK) Modeling [2]

- Objective: To predict optimal dosing regimens under various clinical conditions (DDIs, food, hepatic impairment) using a PBPK model.

- Design: Simulation and predictive modeling.

- Key Methodology: A population PBPK model for pazopanib was developed and validated against clinical observation data. The model incorporated pazopanib's pH-dependent solubility and CYP3A4 metabolism. It was then used to simulate pharmacokinetic profiles under different scenarios, such as with food or co-administered with CYP3A4 inhibitors, to recommend dose adjustments.

- Outcome Measure: Successful model performance (most prediction/observation ratios between 0.5-2.0) and dosing regimen recommendations for various clinical situations.

Pazopanib Metabolism and Transport Pathway

The following diagram illustrates the key processes involved in pazopanib's absorption, distribution, metabolism, and excretion (ADME), which underpin its complex pharmacokinetic profile.

This ADME pathway visualizes the key processes, including the food effect that increases bioavailability and the efflux transporters that limit it [2] [3] [5].

Research Implications and Future Directions

The data indicates that the fixed 800 mg fasted dose leads to a high proportion of patients with subtherapeutic or toxic exposure [6]. Evidence supports more personalized approaches:

- Model-Informed Precision Dosing (MIPD): Initiating treatment at 600 mg fasted is suggested to lower the risk of early liver toxicity while maintaining efficacy for most patients [6]. Subsequent dosing can be adjusted based on measured trough concentrations to maintain a target range of 20–34 mg/L [6].

- Therapeutic Drug Monitoring (TDM): Clinical implementation of TDM can reduce the proportion of patients with subtherapeutic pazopanib levels by approximately 50% [7].

- Fed Regimen as a Viable Alternative: The 600 mg dose taken with a light breakfast is a bioequivalent and patient-preferred alternative to the standard regimen, which may improve adherence and patient comfort [8].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib ... [link.springer.com]

- 2. Prediction for optimal dosage of pazopanib under various ... [frontiersin.org]

- 3. | Indications, Pharmacology... | MedEx Pazopanib Hydrochloride [medex.com.bd]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online Pazopanib [go.drugbank.com]

- 5. Phase I and pharmacological study of pazopanib in ... [nature.com]

- 6. Model-Informed Dose Optimization of Pazopanib in Real ... [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the Clinical Impact and Feasibility of ... [link.springer.com]

- 8. The Effect of Using Pazopanib With Food vs. Fasted on... [pubmed.ncbi.nlm.nih.gov]

thermal degradation kinetics of Pazopanib hydrochloride

Thermal Behavior and Degradation Kinetics

The table below summarizes the key thermal characteristics and kinetic parameters of Pazopanib hydrochloride from published studies.

| Parameter | Findings/Value | Experimental Conditions | Citation |

|---|---|---|---|

| General Thermal Behavior | Characterized using TGA and DSC. | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC). | [1] |

| Kinetic Analysis Methods | Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose. | Isoconversional methods applied to non-isothermal data. | [1] |

| Solid-State Characterization | Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD). | Used for solid-state analysis of the raw bulk drug material. | [1] |

| Forced Degradation (Thermal) | Stable under dry thermal stress; 12.44% degradation after 6 hours at 60°C. | Bulk drug exposed to 60°C for 6 hours in an oven. | [2] |

| Forced Degradation (Photolytic) | Significant degradation: 32.85% under fluorescent light; 5.19% under UV. | Photolytic stress as per ICH Q1B guidelines. | [2] |

| Forced Degradation (Oxidative) | Stable (no degradation) with 30% H₂O₂ over 7 days. | Treated with 30% hydrogen peroxide. | [2] |

| Forced Degradation (Acid/Base) | 8.66% degradation in 0.5N NaOH; 4.90% degradation in 0.5N HCl over 24 hours. | Treated with 0.5N NaOH and 0.5N HCl. | [2] |

Detailed Experimental Protocols

Protocol 1: Comprehensive Thermal and Kinetic Analysis

This methodology provides a full thermal characterization suited for pre-formulation studies [1].

- Solid-State Characterization: Perform solid-state analysis using Fourier Transform Infrared (FTIR) spectroscopy and X-Ray Diffraction (XRD) on the raw bulk drug substance to confirm the initial crystalline structure [1].

- Thermal Analysis:

- Thermogravimetric Analysis (TGA): Record mass loss of the sample as a function of temperature and time under a controlled atmosphere.

- Differential Scanning Calorimetry (DSC): Measure heat flows associated with phase transitions and decomposition events against a reference.

- Kinetic Computation: Apply multiple isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose) to the TGA data. These "model-free" methods allow for determining the activation energy without assuming a specific reaction model, which is crucial for solid-state reactions [1].

- Data Fitting: Use specialized software to process the thermal data and plot the results according to the respective kinetic models (e.g., Flynn-Wall-Ozawa plots) to extract kinetic parameters [1].

Protocol 2: Stress Testing and Stability-Indicating Method

This protocol assesses drug stability under various stress conditions as per ICH guidelines [2].

- Sample Preparation: Weigh approximately 10 mg of this compound into separate 10 mL volumetric flasks.

- Stress Conditions:

- Acidic/Basic Hydrolysis: Add 1 mL of 0.5N HCl or 0.5N NaOH to the flasks. Let stand for 24 hours at room temperature [2].

- Oxidation: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂) to a flask and store for 7 days at room temperature [2].

- Dry Heat (Thermal): Place a solid sample in an oven at 60°C for 6 hours [2].

- Photolysis: Expose solid sample to UV light (200-watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B [2].

- Analysis: Use a validated High-Performance Thin-Layer Chromatography (HPTLC) method for quantification.

- Stationary Phase: Silica gel 60 F254 TLC plates.

- Mobile Phase: Chloroform:Methanol (9:1 v/v).

- Detection: Scan at 271 nm.

- Calculation: Calculate the percentage of drug degradation by comparing the peak areas of the stressed samples with a standard [2].

Formulation Considerations & Degradation Implications

- Photolability is Primary Concern: Forced degradation studies consistently identify photolytic conditions as the most significant stress factor, generating multiple transformation products [3] [2]. One photodegradation product was predicted to be genotoxic, while several others showed potential for hepatotoxicity [3].

- Stability in Formulation Processing: this compound demonstrates sufficient thermal stability for processes like Hot-Melt Extrusion (HME), which involves high temperatures to form solid dispersions [4]. This technique can enhance its poor and pH-dependent solubility [4] [5].

- Critical Storage and Handling: The strong evidence of photodegradation necessitates light-protective packaging for both the bulk drug substance and the final drug product to ensure patient safety and product efficacy [3] [2].

Experimental Workflow for Kinetic Studies

The following diagram outlines the logical workflow for conducting a thermal degradation kinetic study, from experimental setup to data interpretation.

References

- 1. study of Thermal | Journal of pazopanib ... hydrochloride Thermal [link.springer.com]

- 2. A Stability Indicating HPTLC Method for Pazopanib [rjpdft.com]

- 3. Characterization of forced degradation products of pazopanib ... [pubmed.ncbi.nlm.nih.gov]

- 4. QbD-Based Development and Evaluation of Pazopanib ... [pmc.ncbi.nlm.nih.gov]

- 5. Supersaturated Liquid Formulation of Pazopanib ... [pmc.ncbi.nlm.nih.gov]

Comprehensive HPLC Analysis of Pazopanib Hydrochloride: Application Notes and Protocols for Pharmaceutical Analysis

Introduction

Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug with poor solubility and potential hepatotoxicity, precise analytical methods for its quantification are essential for pharmaceutical quality control and ensuring patient safety. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a preferred technique for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms due to its high sensitivity, precision, and wide applicability across pharmaceutical systems.

This document provides detailed application notes and protocols for the development, validation, and application of RP-HPLC methods for this compound quantification, incorporating recent advancements in methodological approaches and addressing the complete analytical workflow from sample preparation to method validation. The protocols have been optimized for routine quality control in pharmaceutical settings, with demonstrated reliability for drug substance assay, impurity profiling, and formulation analysis.

Chromatographic Method Development

Optimized Chromatographic Conditions

Extensive method development research has yielded several robust HPLC conditions for this compound analysis. The following table summarizes the optimally developed chromatographic parameters from recent studies:

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Method A [1] | Method B [2] | Method C [3] | Method D [4] |

|---|---|---|---|---|

| Column | C18 (4.6 × 250 mm, 5 µm) | Eclipse Plus C18 (4.5mm × 150mm, 3.5µm) | Kromasil C18 (250 mm × 4.6mm, 5 µm) | XTerra RP C18 (250×4.6mm, 5µm) |

| Mobile Phase | Methanol:0.1% OPA (41:59, v/v) | 0.1% OPA:ACN (55:45, v/v) | Methanol:0.1% OPA (60:40, v/v) | 0.03M KH₂PO₄ (pH 3.2):ACN (70:30, v/v) |

| Flow Rate (mL/min) | 1.1 | 1.0 | 1.0 | 1.0 |

| Detection Wavelength (nm) | 266 | 271.4 | 273 | 267 |

| Retention Time (min) | ~5.5* | 1.430 | 2.62 | 7.392 |

| Injection Volume (µL) | 20 | Not specified | Not specified | 10 |

| Column Temperature | 25°C | Ambient | Ambient | Ambient |

Note: *Retention time estimated from method parameters

The selection of chromatographic conditions depends on the specific application requirements. Method A provides excellent separation for stability-indicating methods, while Method B offers rapid analysis with a retention time of just 1.43 minutes. Method C demonstrates robustness for routine quality control, and Method D is particularly suitable for impurity profiling applications.

Method Selection Workflow

The following diagram illustrates the systematic approach to method selection based on analytical requirements:

Experimental Protocols

Materials and Reagents

- Analytical Standard: this compound (Natco Pharma Pvt. Ltd.) [1]

- Commercial Formulations: Votrient tablets (200 mg or 400 mg strength) [1]

- Chemicals: HPLC-grade methanol, acetonitrile, ortho-phosphoric acid (OPA), potassium dihydrogen orthophosphate (Merck Specialties Pvt. Ltd.) [1]

- Water: Milli-Q HPLC-grade water, filtered through 0.45 µm membrane [1]

Instrumentation and Equipment

- HPLC System: Agilent Technologies 1100 series or equivalent with quaternary pump, autosampler, and PDA detector [1]

- Data System: CHEMSTATION software or Openlab EZchrome workstation [1] [3]

- Analytical Balance: Mettler Toledo ME204/AD4 or equivalent (0.1 mg sensitivity) [1]

- pH Meter: Standard laboratory pH meter with accuracy ±0.01 units

- Ultrasonic Bath: For mobile phase degassing

- Vacuum Filtration Assembly: For mobile phase filtration with 0.45 µm nylon membrane

Step-by-Step Procedure

3.3.1 Mobile Phase Preparation

Protocol for Method A [1]:

- Measure 1 mL of ortho-phosphoric acid and transfer to 1000 mL volumetric flask containing HPLC-grade water to prepare 0.1% OPA solution

- Filter 590 mL of 0.1% OPA solution through 0.45 µm membrane filter under vacuum

- Mix with 410 mL of HPLC-grade methanol (41:59, v/v)

- Sonicate the mobile phase for 20 minutes to degas

- Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid or triethylamine as needed

3.3.2 Standard Solution Preparation

Primary Stock Solution (500 µg/mL) [1]:

- Accurately weigh 25 mg of this compound reference standard

- Transfer to 50 mL volumetric flask

- Dissolve in and dilute to volume with mobile phase

- Sonicate for 5 minutes to ensure complete dissolution

Working Standard Solutions:

- Pipette appropriate volumes of stock solution (e.g., 0.5, 1.0, 1.5, 2.0 mL)

- Transfer to 10 mL volumetric flasks

- Dilute to volume with mobile phase to obtain concentrations of 5-25 µg/mL

3.3.3 Sample Preparation (Tablet Formulation)

For 400 mg Tablet Strength [1]:

- Weigh and finely powder 20 tablets

- Transfer powder equivalent to 10 mg of this compound to 100 mL volumetric flask

- Add approximately 70 mL of mobile phase and sonicate for 20 minutes with intermittent shaking

- Dilute to volume with mobile phase and mix well

- Filter through 0.45 µm syringe filter, discarding the first 2 mL of filtrate

- Further dilute to obtain final concentration within linearity range (5-25 µg/mL)

3.3.4 Chromatographic System Operation

- Initialize HPLC system and equilibrate column with mobile phase for at least 30 minutes at selected flow rate

- Set detection wavelength as per selected method (266-273 nm)

- Inject blank (mobile phase) to confirm system cleanliness

- Perform six replicate injections of standard solution to check system suitability

- Inject working standard solutions in duplicate for calibration curve construction

- Inject sample solutions and record chromatograms

Method Validation Protocols

All validation parameters should be assessed following ICH Q2(R1) guidelines [1] [2]. The following table summarizes the validation parameters for the different methods:

Table 2: Method Validation Parameters for this compound HPLC Methods

| Validation Parameter | Method A [1] | Method B [2] | Method C [3] | Acceptance Criteria |

|---|---|---|---|---|

| Linearity Range (µg/mL) | 5-20 | 2-10 | 2-30 | R² ≥ 0.999 |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.99998 | R² ≥ 0.999 |

| Precision (% RSD) | <2% | <1% | <2% | RSD ≤ 2% |

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |

| LOD (µg/mL) | 0.05 | 0.055 | 0.236 | - |

| LOQ (µg/mL) | 0.14 | 0.168 | 0.716 | - |

| Robustness | Compliant | Compliant | Compliant | Deliberate variations show no significant impact |

| Specificity | No interference | No interference | No interference | Peak purity ≥ 990 |

Specificity Protocol

Forced Degradation Studies [1]:

- Acid Degradation: Treat 20 µg of PZB with 5 mL of 0.1N HCl at room temperature for 2-5 hours

- Alkaline Degradation: Treat with 5 mL of 0.1N NaOH at room temperature for 2-5 hours

- Oxidative Degradation: Treat with 3% hydrogen peroxide for specified duration

- Thermal Degradation: Expose solid drug to 60°C for 24 hours

- Photodegradation: Expose drug solution to UV light (254 nm) for 24 hours

Acceptance Criteria: Degradation products should be resolved from main peak with peak purity index ≥0.999 for PZB peak.

Linearity and Range

- Prepare minimum of five concentrations spanning the range (e.g., 5, 10, 15, 20, 25 µg/mL)

- Inject each concentration in duplicate

- Plot average peak area versus concentration

- Calculate regression statistics (slope, intercept, correlation coefficient)

- Verify residual plots for homoscedasticity

Precision Assessment

Repeatability (Intra-day Precision):

- Prepare six independent samples at 100% test concentration

- Analyze under same operating conditions on same day

- Calculate % RSD of peak areas

Intermediate Precision (Inter-day/Ruggedness):

- Analyze quality control samples (LQC, MQC, HQC) on three different days

- Use different analysts, instruments, or columns where possible

- Calculate overall % RSD

Accuracy (Recovery) Protocol

Standard Addition Method:

- Prepare pre-analyzed sample solution

- Spike with known quantities of standard at three levels (50%, 100%, 150%)

- Analyze each level in triplicate

- Calculate percentage recovery = (Found/Added) × 100

Applications in Pharmaceutical Analysis

The validated HPLC methods have been successfully applied to various pharmaceutical analysis scenarios:

Drug Substance and Product Assay

The developed methods enable accurate quantification of this compound in bulk drugs and tablet formulations with percent assay values ranging from 99.49% to 99.85% of label claim, demonstrating excellent accuracy for quality control applications [2] [4]. Method sensitivity allows detection of low-level impurities and degradation products, essential for stability monitoring.

Dissolution Testing

HPLC methods with shorter run times (e.g., Method B with 1.43 minutes retention time) are particularly suitable for high-throughput dissolution testing, allowing rapid analysis of multiple dissolution time points [2]. The methods provide sufficient sensitivity to detect concentration changes in dissolution media.

Stability-Indicating Applications

The specificity of these methods, particularly Method A, makes them suitable for stability studies where separation of degradation products from the parent drug is critical [1]. Forced degradation studies demonstrate the method's ability to accurately quantify this compound in the presence of its degradation products.

Impurity Profiling

Specialized methods have been developed for impurity detection and characterization. One study specifically addressed the determination and characterization of two process impurities in this compound drug substance using a validated RP-HPLC method with LOD values of approximately 0.0061 mg/mL for both impurities [5].

Troubleshooting and Method Maintenance

Common Issues and Solutions

- Peak Tailing: Check mobile phase pH; adjust to 3.0-3.5 with OPA [1]

- Retention Time Shift: Re-equilibrate column with fresh mobile phase for 30 minutes

- Baseline Noise: Degas mobile phase thoroughly; check for column contamination

- Pressure Fluctuations: Filter samples through 0.45 µm membrane; check for column blockage

System Suitability Testing

Before sample analysis, perform system suitability testing with the following acceptance criteria [1]:

- Theoretical Plates: >2000

- Tailing Factor: <2.0

- % RSD for replicate injections: <2.0%

Regulatory Considerations

All methods should be validated according to ICH Q2(R1) guidelines [1]. Documentation should include:

- Complete validation protocol and report

- System suitability test results

- Reference to ICH guidelines for impurities (Q3A(R2)) [5]

- Equipment qualification and calibration records

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in pharmaceutical materials. The availability of multiple validated methods allows flexibility in method selection based on specific analytical needs, from rapid quality control testing to comprehensive stability-indicating analysis.

The optimized conditions presented herein demonstrate excellent sensitivity, linearity, and precision while maintaining practicality for routine use in pharmaceutical quality control laboratories. Proper implementation of these protocols will ensure reliable quantification of this compound, contributing to the quality assurance of this important anticancer therapeutic.

References

- 1. Stability Demonstrating RP- HPLC of... Method Development [ijpsjournal.com]

- 2. RJPT - Development and Validation of RP- HPLC for the... Method [rjptonline.org]

- 3. wjpps | ABSTRACT [wjpps.com]

- 4. (PDF) Estimation of Pazopanib in Tablet Dosage... Hydrochloride [academia.edu]

- 5. Determination and characterization of process... [journals.innovareacademics.in]

Comprehensive Application Notes and Protocols: Hot-Melt Extrusion of Pazopanib Hydrochloride Solid Dispersions for Enhanced Bioavailability

Introduction

Pazopanib hydrochloride (PZB) is a protein kinase inhibitor approved for treating renal cell carcinoma and other renal malignancies. As a Biopharmaceutical Classification System (BCS) Class II/IV compound, PZB exhibits poor aqueous solubility and inconsistent oral absorption, resulting in low bioavailability (14-39%) and significant inter-patient variability. These limitations pose substantial challenges in clinical practice, where approximately 20% of patients fail to achieve effective therapeutic concentrations [1] [2]. Hot-melt extrusion (HME) technology has emerged as a solvent-free, continuous manufacturing process that enhances the solubility and bioavailability of poorly water-soluble drugs like PZB by generating amorphous solid dispersions. This technique enables molecular-level mixing of the active pharmaceutical ingredient (API) with polymeric carriers at elevated temperatures, transforming crystalline API into amorphous forms with improved dissolution characteristics [3] [4]. The application of HME aligns with regulatory encouragement of Quality by Design (QbD) principles and Process Analytical Technology (PAT) integration, providing a robust framework for pharmaceutical development and manufacturing [3] [5].

Formulation Composition & Materials

Material Selection

The successful development of PZB solid dispersions via HME requires careful selection of polymers and excipients based on their thermoplastic properties, compatibility with API, and impact on final product performance. The polymer must possess adequate thermal stability to withstand processing temperatures without decomposition and appropriate glass transition temperature (Tg) to facilitate processing while maintaining physical stability of the resulting amorphous dispersion [1].

Table 1: Materials for this compound HME Formulation

| Material | Function | Key Properties | Supplier |

|---|---|---|---|

| Pazopanib HCl | API | Molecular weight: 473.99 g/mol; Poor aqueous solubility | Sun Pharmaceutical |

| Kollidon VA64 | Polymer | Vinylpyrrolidone-vinyl acetate copolymer; Tg: ~101°C | BASF |

| Affinisol 15LV | Polymer | HPMC; Tg: 115°C | Dupont |

| Eudragit EPO | Polymer | Methacrylate copolymer; pH-dependent solubility | Evonik |

| HPMC (5cps) | Polymer | Hypromellose; Tg: ~170°C | Dow Chemicals |

| Poloxamer 188 | Plasticizer/Surfactant | MW: 7680-9510 g/mol; Melt point: ~52°C | BASF |

Optimized Formulation Composition

Extensive formulation development studies identified optimal compositions for PZB solid dispersions. The prototype formulation incorporates API, polymer, and plasticizer at specific ratios to ensure processability, physical stability, and enhanced dissolution. Systematic optimization using custom screening design (JMP Software) evaluated the impact of polymer type and plasticizer level on critical quality attributes including torque value, appearance, and disintegration time [1].

Table 2: Optimized Formulation Composition for PZB Solid Dispersions

| Component | Function | Concentration (% w/w) | Role in Formulation |

|---|---|---|---|

| Pazopanib HCl | API | 31.25% | Therapeutic agent |

| Polymer (Affinisol 15LV or Kollidon VA64) | Matrix carrier | 62.5% | Amorphous stabilization; Dissolution enhancement |

| Poloxamer 188 | Plasticizer | 6.25% (10% of polymer weight) | Processability improvement; Tg reduction |

Equipment and Process Parameters

Extrusion Equipment Configuration

HME processing of PZB solid dispersions employs twin-screw extruders (TSE), preferably co-rotating and fully intermeshing designs, which provide superior mixing efficiency, self-cleaning capability, and control over residence time distribution. The segmented screw design allows customization of screw configuration using various elements (conveying, kneading, mixing) to achieve specific shear profiles and dispersive/distributive mixing intensities [3] [4]. A typical pharmaceutical TSE configuration for PZB solid dispersions includes:

- Screw Diameter: 18 mm (lab-scale) or appropriate production scale

- Screw Configuration: Combination of conveying elements with kneading blocks (30°-60° stagger) for adequate mixing

- Feeding System: Twin-screw gravimetric feeders for precise feeding of powder blends

- Downstream Equipment: Cooling conveyor, pelletizer, or strand die for product collection

The extrusion assembly consists of a motor (drive unit), barrel sections with independent temperature control, rotating screws, and an end-plate die that determines the extrudate shape. A central electronic control unit monitors and regulates process parameters including screw speed, feed rate, temperature profiles along the barrel, and melt pressure [3].

Critical Process Parameters

Systematic optimization of HME process parameters for PZB formulations employed definitive screening design to evaluate the impact of barrel temperature and screw speed on critical quality attributes. The studies revealed that barrel temperature significantly influences torque, disintegration time, and dissolution performance, while screw speed has relatively minor effects within the studied range [1].

Table 3: Optimized HME Process Parameters for PZB Solid Dispersions

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Barrel Temperature Profile | ||

| - Feeding Zone | 80-100°C | Pre-melting; Devolatilization |

| - Middle Zones | 130-150°C | Melting and mixing |

| - Die Zone | 140-160°C | Controlled flow through die |

| Screw Speed | 100-200 rpm | Moderate impact on torque and residence time |

| Feed Rate | 0.5-1.5 kg/h | Matched with screw speed for uniform feeding |

| Torque | 30-70% | Indicator of melt viscosity and process stability |

Experimental Protocols

Pre-formulation Procedures

4.1.1 Material Characterization

- API Characterization: Determine PZB particle size distribution, melting point, thermal stability (TGA), crystallinity (PXRD), and solubility parameters

- Polymer Compatibility: Screen polymers for miscibility with PZB using differential scanning calorimetry (DSC) and hot-stage microscopy

- Thermal Analysis: Conduct DSC of physical mixtures to identify potential interactions and approximate processing temperatures

4.1.2 Physical Mixture Preparation

- Weigh PZB (31.25% w/w), selected polymer (62.5% w/w), and Poloxamer 188 (6.25% w/w) using analytical balance

- Pass all components through a 600 μm sieve to eliminate agglomerates and ensure uniform particle size

- Blend in a twin-shell V-blender for 15 minutes at 25 rpm to achieve homogeneous physical mixture

- Store the physical mixture in a sealed container protected from moisture until extrusion

Hot-Melt Extrusion Process

The following protocol describes the detailed procedure for preparing PZB solid dispersions using HME technology:

Equipment Setup

- Assemble the extruder with appropriate screw configuration based on desired mixing intensity

- Install a 2-3 mm round strand die for extrudate formation

- Calibrate temperature sensors and pressure transducers

- Set temperature zones according to the optimized profile (Table 3)

- Allow the extruder to equilibrate at set temperatures for 30 minutes

Extrusion Procedure

- Feed the physical mixture into the extruder hopper using a calibrated feeder

- Initiate screw rotation at 100 rpm and gradually increase to target speed (100-200 rpm)

- Monitor torque values continuously; stable torque (30-70% of maximum) indicates consistent melting and mixing

- Collect the initial extrudate (first 5 minutes) as waste to ensure steady-state conditions

- Collect the subsequent extrudate as continuous strands on a cooling conveyor

- Maintain process parameters constant throughout the collection period

Post-extrusion Processing

- Allow extrudate strands to cool to room temperature on the conveyor

- Cut strands into pellets (2-3 mm length) using a precision pelletizer

- Store pellets in sealed containers with desiccant at controlled conditions (25°C/60% RH) for further processing or characterization

Characterization Methods

4.3.1 Processability Assessment

- Torque Measurement: Record torque values continuously during extrusion; stable values indicate robust process

- Melt Pressure: Monitor pressure before the die (acceptable range: 10-30 bar)

- Extrudate Appearance: Visually assess for smoothness, transparency, and uniformity

- Specific Mechanical Energy (SME): Calculate from torque, screw speed, and feed rate as process consistency indicator

4.3.2 Product Characterization

Solid State Characterization

- Powder X-ray Diffraction (PXRD): Confirm amorphous nature of the dispersion

- Differential Scanning Calorimetry (DSC): Analyze glass transition temperature (Tg) and detect residual crystallinity

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify potential drug-polymer interactions

Performance Evaluation

- Dissolution Testing: Use USP Apparatus II (paddles) at 50-75 rpm in 900 mL dissolution media (pH 1.2 HCl buffer followed by pH 6.8 phosphate buffer) at 37±0.5°C. Withdraw samples at predetermined time points (5, 10, 15, 30, 45, 60 minutes) and analyze by HPLC-UV at 280 nm

- Disintegration Time: Measure using USP disintegration apparatus in simulated gastric fluid without enzymes

- Stability Studies: Store samples in accelerated conditions (40°C/75% RH) for 3 months with periodic characterization to assess physical stability and recrystallization tendency

Results and Discussion

Formulation Performance

The systematic development of PZB solid dispersions via HME technology successfully addressed the critical challenge of poor solubility. Extensive evaluation of different polymer systems revealed significant differences in performance attributes, enabling evidence-based formulation decisions.

Table 4: Performance Comparison of PZB Solid Dispersions with Different Polymers

| Polymer | Extrudate Appearance | Disintegration Time (min) | Dissolution at 30 min (%) | Moisture Uptake (%) | Physical Stability |

|---|---|---|---|---|---|

| Affinisol 15LV | Clear, transparent | 4.2±0.5 | 95.3±2.1 | 2.1±0.3 | No recrystallization after 3 months |

| Kollidon VA64 | Clear, transparent | 5.8±0.7 | 92.7±1.8 | 3.5±0.4 | Slight surface crystallization |

| Eudragit EPO | Opaque, white | 8.3±1.2 | 85.4±3.2 | 1.8±0.2 | No recrystallization after 3 months |

| HPMC (5cps) | Brownish, opaque | >15 | 76.9±4.1 | 4.2±0.5 | Discoloration on storage |

The data demonstrates that Affinisol 15LV and Kollidon VA64 produced clear, transparent extrudates indicating molecular-level dispersion of PZB in the polymer matrix. Affinisol-based formulations exhibited superior dissolution performance with 95.3% drug release within 30 minutes, significantly higher than the pure drug (21.5%) [1]. This enhancement is attributed to the amorphous state of the drug and improved wettability provided by the polymer matrix. Furthermore, Affinisol-based extrudates showed lower moisture uptake (2.1%) compared to Kollidon VA64 (3.5%), contributing to their enhanced physical stability with no recrystallization observed under accelerated storage conditions for 3 months [1].

Process Parameter Optimization

The application of QbD principles through definitive screening design enabled systematic understanding of critical process parameters and their impact on product quality. Analysis of variance (ANOVA) of experimental data revealed that barrel temperature significantly (p<0.05) influenced torque, disintegration time, and dissolution performance, while screw speed had relatively minor effects within the studied range (100-200 rpm) [1].

Table 5: Impact of Process Parameters on Critical Quality Attributes

| Process Parameter | Torque | Disintegration Time | Dissolution (30 min) | Melt Temperature |

|---|---|---|---|---|

| Barrel Temperature | Significant decrease with increasing temperature | Moderate decrease with increasing temperature | Optimal mid-range temperature (140-160°C) | Direct correlation with set temperature |

| Screw Speed | Moderate decrease with increasing speed | Negligible impact | Insignificant impact within studied range | Moderate increase with higher speeds |

| Feed Rate | Increase with higher feed rates | Slight increase with higher feed rates | Optimal at medium feed rates | Minimal impact |

The optimal processing window was identified at barrel temperatures of 140-160°C, screw speeds of 100-200 rpm, and feed rates balanced with screw speed to maintain 30-70% torque. These conditions provided sufficient thermal and mechanical energy for complete melting and mixing without degrading heat-sensitive components. The robust design space ensures consistent product quality and facilitates scale-up from laboratory to production equipment [1] [4].

In Vivo Performance

Pharmacokinetic studies in animal models demonstrated the significant impact of HME technology on PZB bioavailability. The Affinisol-based extrudates (Test Formulation A) revealed substantially higher bioavailability (AUC) compared to both free PZB drug and marketed formulation [1]. The enhanced absorption is directly attributable to the improved dissolution characteristics of the amorphous solid dispersion, which increases the fraction of drug available for intestinal absorption. These findings confirm the potential of HME technology to overcome the biopharmaceutical limitations of PZB, potentially enabling dose reduction and decreased inter-patient variability in clinical settings.

Visualization of Workflows and Relationships

HME Process Development Workflow

The following diagram illustrates the systematic development workflow for PZB solid dispersions using QbD principles, integrating formulation screening, process optimization, and characterization:

Diagram 1: QbD-Based Development Workflow for PZB HME Formulations

Risk Assessment in HME Process

The following plot visualizes the critical risk factors identified through systematic assessment of the HME process for pharmaceutical co-crystals, which similarly applies to PZB solid dispersions:

Diagram 2: Risk Assessment Framework for PZB HME Process Development

Conclusion

The development of PZB solid dispersions using HME technology represents a viable strategy to overcome the solubility-limited bioavailability of this important anticancer agent. Through systematic formulation screening and process optimization, Affinisol 15LV-based extrudates demonstrated superior performance with clear transparent appearance, rapid disintegration (4.2 minutes), complete dissolution (95.3% in 30 minutes), and excellent physical stability under accelerated conditions. The application of QbD principles enabled identification of critical process parameters, with barrel temperature emerging as the most significant factor influencing product quality.

The optimized protocol detailed in this application note provides researchers with a robust framework for developing PZB solid dispersions via HME. The integration of PAT tools and real-time monitoring strategies further enhances process understanding and control, supporting the pharmaceutical industry's transition toward continuous manufacturing paradigms. Future work should focus on long-term stability studies, clinical batch production, and exploration of novel polymeric carriers to further optimize this promising formulation approach.

References

- 1. QbD-Based Development and Evaluation of Pazopanib ... [mdpi.com]

- 2. Enhancing oral bioavailability of pazopanib via co- ... [sciencedirect.com]

- 3. - Hot : from Theory to Melt in Pharmaceutical... Extrusion Application [pmc.ncbi.nlm.nih.gov]

- 4. - Hot : from Theory to Melt in Pharmaceutical... Extrusion Application [link.springer.com]

- 5. Process Development for the Continuous Manufacturing of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Pazopanib Hydrochloride

Introduction to Pazopanib HCl and Formulation Challenges

Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug, pazopanib exhibits poor aqueous solubility (0.06 mg/mL) but high permeability, resulting in low and variable oral bioavailability ranging from 14% to 39%. The drug demonstrates strong pH-dependent solubility, with significantly higher solubility in acidic environments (pH 1.2) compared to higher pH conditions (pH 4.0 and 6.8), which leads to dissolution variability across different gastrointestinal segments and substantial food effects. The current marketed formulation (Votrient) requires high dosing (up to 800 mg daily), which associates with significant hepatotoxicity and patient burden, creating an urgent need for advanced formulation strategies that can enhance solubility, reduce pH-dependent release, and minimize food effects.

Self-nanoemulsifying drug delivery systems represent a promising approach to overcome these limitations. SNEDDS are isotropic mixtures of oils, surfactants, and cosolvents/surfactants that spontaneously form oil-in-water nanoemulsions with droplet sizes typically below 100 nm when introduced to aqueous media under gentle agitation. For pazopanib, SNEDDS offer multiple advantages, including enhanced solubilization through molecular dispersion in lipid matrices, reduced pH-dependent dissolution by maintaining drug in solubilized form regardless of environmental conditions, inhibition of crystallization through maintenance of supersaturation, and potential lymphatic transport that can reduce first-pass metabolism. The development of effective SNEDDS for pazopanib requires careful selection of excipients based on comprehensive solubility studies, optimization of component ratios, and thorough characterization of the resulting nanoemulsions.

Formulation Composition and Optimization

Excipient Screening and Selection

Table 1: Pazopanib HCl Solubility in Various Excipients

| Excipient Category | Excipient Name | Solubility (mg/g) | Temperature | Citation |

|---|---|---|---|---|

| Oils | Capmul MCM C10 | 2.1 | 70°C | [1] |

| Capmul MCM C8 | 1.9 | 70°C | [1] | |

| Labrafac WL 1349 | 25.64 ± 0.24 | 37°C | [2] | |

| Oleic acid | - | - | - | |

| Surfactants | Kolliphor RH40 | 4.9 | 70°C | [1] |

| Labrasol | 57.84 ± 2.91 | 37°C | [2] | |

| Tween 80 | - | - | - | |

| Cremophor RH40 | - | - | - | |

| Cosolvents/Surfactants | Kollisolv PG | 53.8 | 70°C | [1] |

| Transcutol-P | 44.61 ± 1.51 | 37°C | [2] | |

| Propylene glycol | - | - | - | |

| Tetraglycol | - | - | - |

The solubility screening process involves adding excess pazopanib HCl to each excipient (approximately 100 mg in 1 g excipient) followed by stirring at elevated temperatures (50-70°C) for 24-48 hours to achieve saturation. The saturated solutions are then centrifuged at 15,000 rpm for 10-30 minutes, and the drug concentration in the supernatant is quantified using validated HPLC methods. Based on comprehensive solubility studies, medium-chain glycerides (Capmul MCM C8/C10, Labrafac WL 1349) are preferred oils due to their excellent solubilizing capacity and self-emulsifying properties. For surfactants, Kolliphor RH40 and Labrasol demonstrate optimal emulsification efficiency, while Kollisolv PG and Transcutol-P serve as effective cosolvents that significantly enhance drug loading capacity.

Composition Optimization Strategies

Figure 1: Formulation Optimization Workflow

The optimization of SNEDDS formulations employs statistical experimental designs to systematically evaluate the impact of component ratios on critical quality attributes. The simplex lattice mixture design is particularly valuable for formulators, allowing efficient exploration of the ternary component space with minimal experimental runs. This approach involves varying the ratios of oil, surfactant, and cosolvent while constraining the total to 100%, and evaluating responses including drug solubility, emulsion droplet size, polydispersity index, and precipitation tendency. For pazopanib HCl, optimization typically focuses on maximizing drug loading while maintaining nanoemulsion droplet size below 100 nm to enhance absorption. The polynomial equations derived from these designs enable prediction of formulation performance and identification of optimal component ratios that balance multiple competing objectives.

Table 2: Optimized SNEDDS Formulations for Pazopanib HCl

| Formulation Component | Three-Component SNEDDS | Four-Component SNEDDS | Lipophilic Salt SNEDDS | Unit |

|---|---|---|---|---|

| Pazopanib HCl | 0.5 | 5.3 | - | % (w/w) |

| Pazopanib Docusate | - | - | 5.0-10.0 | % (w/w) |

| Oil (Capmul MCM C10) | 10 | 10-15 | 10-20 | % (w/w) |

| Surfactant (Kolliphor RH40) | 81 | 70-75 | 60-70 | % (w/w) |

| Cosolvent (Kollisolv PG) | - | 10-15 | 10-15 | % (w/w) |

| Additional Surfactant | 9 | - | - | % (w/w) |

| Droplet Size | <50 | <50 | <50 | nm |

| PDI | <0.3 | <0.3 | <0.3 | - |

Preparation Methods and Protocols

Liquid SNEDDS Preparation

The preparation of liquid SNEDDS involves a systematic process to ensure formation of a homogeneous, stable preconcentrate. Begin by weighing the oil component (e.g., Capmul MCM C10) into an appropriate glass vial. Add the surfactant (e.g., Kolliphor RH40) and cosolvent (e.g., Kollisolv PG) to the oil in the specified ratios. Heat the mixture to 40-50°C using a water bath or hot plate with stirring to facilitate mixing of viscous components. Once a homogeneous lipid phase is obtained, add the drug (pazopanib HCl or its lipophilic salt) gradually while maintaining stirring. Continue stirring until complete dissolution of the drug is achieved, which may require 2-4 hours depending on the batch size. For lipophilic salt forms (e.g., pazopanib docusate), pre-form the salt using counterion exchange before incorporation into the lipid phase. Finally, store the resulting clear, homogeneous liquid in sealed amber glass containers at room temperature or under refrigeration if necessary, protected from light and moisture.

Solid SNEDDS Conversion Techniques

Figure 2: Solid SNEDDS Preparation Workflow

For enhanced stability and patient compliance, liquid SNEDDS can be converted to solid dosage forms using adsorption techniques. The protocol begins with adsorbent screening to identify suitable porous carriers with high surface area and absorption capacity. Common adsorbents include Neusilin US2, Sylysia series (350, 550, 730), and Aerosil 200. The optimal liquid SNEDDS to adsorbent ratio typically ranges from 1:1 to 2:1 (w/w). Slowly add the liquid SNEDDS to the adsorbent in a mortar while continuously triturating to ensure uniform distribution. Alternatively, use a high-shear mixer for larger batches. Continue mixing until a free-flowing powder is obtained without visible agglomeration. The resulting solid mass can be passed through a sieve (#40-60 mesh) to ensure uniform particle size. For final dosage form preparation, blend the solid SNEDDS with appropriate excipients (e.g., 0.5-1% magnesium stearate as lubricant) and compress into tablets or fill into capsules. The spray drying method provides an alternative approach, where liquid SNEDDS is atomized into a hot air chamber along with coating polymers such as PVP K30 or HPMC, creating solid microspheres with enhanced dissolution properties.

Characterization Protocols and Methodologies

Nanoemulsion Characterization

Thermodynamic stability testing is essential to evaluate the robustness of the formulated SNEDDS. Conduct heating-cooling cycles between 4°C and 45°C with storage at each temperature for at least 48 hours. Follow with freeze-thaw cycles (-21°C to 25°C) for 48 hours at each temperature. Centrifugation at 3,500 rpm for 30 minutes provides additional stress. Formulations passing these tests without phase separation, precipitation, or cracking proceed to further evaluation. For droplet size analysis, dilute the SNEDDS (approximately 100 mg) in 100 mL of appropriate dissolution media (pH 1.2, 4.5, and 6.8) with gentle stirring. Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (Zetasizer Nano ZS). Acceptable nanoemulsions typically exhibit droplet sizes below 100 nm, PDI less than 0.3, and zeta potential values below -30 mV for electrostatic stability. Transmission electron microscopy provides visual confirmation of droplet morphology, size, and distribution.

Solid-State Characterization

Differential scanning calorimetry analysis reveals the physical state of pazopanib within the solid SNEDDS. Employ a heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The disappearance of the characteristic pazopanib melting endotherm (approximately 283°C) indicates transition from crystalline to amorphous or molecularly dissolved state. Powder X-ray diffraction further confirms this transformation, with scanning conducted from 5° to 40° (2θ) at a rate of 2°/min. The absence or significant reduction of characteristic pazopanib diffraction peaks suggests successful incorporation into the lipid matrix. Fourier-transform infrared spectroscopy assesses potential drug-excipient interactions, with scans recorded from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Changes in characteristic drug peaks, particularly those associated with amine and sulfonamide groups, may indicate molecular interactions favorable for stability.

In Vitro Drug Release and Lipolysis Studies

Table 3: Dissolution Performance of Pazopanib SNEDDS Formulations

| Formulation | pH 1.2 | pH 4.0 | pH 6.8 | Water | Citation |

|---|---|---|---|---|---|

| Raw Pazopanib HCl | ~40% (at 120 min) | <10% | <10% | ~20% | [1] |

| Three-Component SNEDDS | >95% (at 60 min) | >80% | >80% | >85% | [1] |

| Four-Component SNEDDS | >95% (at 60 min) | >90% | >90% | >95% | [1] |

| Lipophilic Salt LbF | >95% (at 60 min) | >95% | >95% | >95% | [3] |

| Votrient (Marketed) | ~70% (at 120 min) | ~40% | ~30% | ~50% | [3] |

The dissolution testing protocol employs USP Apparatus II (paddle) with 900 mL of various dissolution media (0.1N HCl pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8) containing 1% polysorbate 80 to maintain sink conditions. Maintain the temperature at 37 ± 0.5°C with a paddle rotation speed of 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane filters, and analyze using validated HPLC methods. The in vitro lipolysis model simulates intestinal digestion using a pH-stat titrator. Prepare simulated intestinal fluid containing 5 mM Tris-maleate, 1.4 mM CaCl₂·2H₂O, 150 mM NaCl, and 5 mM porcine pancreatin extract, adjusting to pH 6.5. Add the SNEDDS formulation equivalent to 10 mg pazopanib and initiate digestion by adding pancreatin lipase. Maintain pH at 6.5 by continuous titration with 0.2 M NaOH, recording the consumption over 60 minutes. After digestion, ultracentrifuge the sample at 40,000 rpm for 1 hour at 37°C to separate different phases (aqueous, pellet, and oily) and quantify drug distribution.

Performance Evaluation and Bioavailability Assessment

Enhanced Solubility and Dissolution

The developed SNEDDS formulations demonstrate significantly improved solubility compared to raw pazopanib HCl. The four-component SNEDDS increases drug loading capacity to 5.3% (w/w), representing a 10-fold enhancement over three-component systems. More impressively, lipophilic salt approaches (pazopanib docusate) in lipid-based formulations achieve 6-fold higher solubility than the commercial salt form. This remarkable improvement directly translates to enhanced dissolution performance, with optimized SNEDDS achieving consistently high dissolution rates (>95% within 120 minutes) across all pH levels, effectively eliminating the pH-dependent solubility observed with the raw drug substance. This pH-independent release profile is particularly valuable for ensuring consistent exposure regardless of gastrointestinal pH variations, potentially reducing inter-subject variability and food effects.

In Vivo Pharmacokinetic Performance

Table 4: Bioavailability Assessment of Pazopanib Formulations

| Formulation | AUC (ng·h/mL) | Cmax (ng/mL) | Relative Bioavailability | Citation |

|---|---|---|---|---|

| Crystalline Pazopanib | Baseline | Baseline | 1.0x | [3] |

| Votrient (Marketed) | 2.5x increase | 2.2x increase | 2.5x | [3] |

| PAZ-DOC LbF | 11x increase | 9x increase | 11x | [3] |

| PAZ-PLC LbF | 9x increase | 7x increase | 9x | [3] |

| Four-Component SNEDDS | Not reported | Not reported | Significant improvement | [1] |

The in vivo performance of pazopanib SNEDDS demonstrates substantial improvements over conventional formulations. The lipophilic salt approach (pazopanib docusate) in lipid-based formulations exhibits a remarkable 11-fold increase in AUC compared to crystalline pazopanib and a 2.5-fold enhancement relative to the marketed product Votrient. Similarly, the phospholipid complex formulation shows approximately 9-fold greater drug exposure than the crystalline form. These dramatic improvements in bioavailability can be attributed to multiple factors, including enhanced solubilization in the gastrointestinal environment, protection from pH-dependent precipitation, potential inhibition of P-glycoprotein efflux, and stimulation of intestinal lymphatic transport that bypasses hepatic first-pass metabolism. For pharmacokinetic studies, administer formulations to fasted animals (e.g., Sprague-Dawley rats, 280-320 g) at a dose equivalent to 10-20 mg/kg pazopanib. Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cannulation, separate plasma by centrifugation, and quantify pazopanib concentrations using validated LC-MS/MS methods with appropriate internal standards.

Conclusion and Future Perspectives

The development of SNEDDS for this compound represents a promising strategy to overcome the significant biopharmaceutical challenges associated with this important anticancer agent. The systematic approach to formulation design, comprising thorough excipient screening, statistical optimization, comprehensive characterization, and performance evaluation, enables creation of robust systems that enhance solubility, ensure consistent dissolution across physiological pH ranges, and significantly improve oral bioavailability. The remarkable 11-fold bioavailability enhancement demonstrated by lipophilic salt approaches in lipid-based formulations highlights the tremendous potential of these advanced delivery systems. Future research directions should focus on clinical translation of these promising formulations, development of predictive in vitro-in vivo correlations, and exploration of combination approaches that leverage SNEDDS with additional bioavailability enhancement strategies. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies to develop and characterize effective SNEDDS for this compound, potentially leading to improved therapeutic outcomes for cancer patients through enhanced drug exposure and reduced dosing requirements.

References

Comprehensive Application Notes and Protocols: Production of Pazopanib Hydrochloride Nanoparticles via Supercritical Gas Antisolvent (GAS) Method

Introduction and Drug Background

Pazopanib hydrochloride is an orally administered multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and other key oncogenic kinases [1]. This molecular targeting profile makes it particularly effective in the treatment of advanced renal cell carcinoma and soft tissue sarcoma in patients who have previously undergone chemotherapy. The drug works primarily by inhibiting ligand-induced autophosphorylation of these receptor types, thereby suppressing angiogenesis and tumor growth. Despite its clinical efficacy, the therapeutic potential of this compound is limited by challenges with bioavailability and dissolution rates, which are directly related to its physicochemical properties in conventional formulations.

The biopharmaceutical classification of this compound places it among compounds with poor aqueous solubility, creating significant hurdles for optimal therapeutic delivery. Unprocessed this compound typically exists as large crystalline particles with an average particle size of approximately 37.5 ± 8.7 μm [2], which substantially limits the surface area available for dissolution in biological fluids. This large particle size directly correlates with reduced dissolution rates and consequently diminished bioavailability, necessitating higher dosing frequencies that may exacerbate dose-dependent adverse effects including hepatotoxicity, QT interval prolongation, and cardiovascular complications [3] [1].

Recent advances in particle engineering technologies have demonstrated that reducing the particle size of poorly soluble active pharmaceutical ingredients (APIs) to the nanoscale can dramatically improve their dissolution characteristics and biological performance. Among various approaches, supercritical fluid-based methods have emerged as particularly promising for pharmaceutical nanoparticle production due to their ability to precisely control particle size and distribution while avoiding the thermal degradation and solvent residue issues associated with conventional processing techniques [2] [4] [5].

Supercritical GAS Method: Fundamental Principles

The gas antisolvent (GAS) method belongs to the family of supercritical fluid technologies that utilize the unique properties of substances at conditions beyond their critical points. In pharmaceutical processing, supercritical carbon dioxide (scCO₂) is predominantly employed due to its easily achievable critical parameters (Tc = 31.1°C, Pc = 7.38 MPa), non-toxic nature, non-flammability, and environmental acceptability. The fundamental principle of the GAS technique relies on the dramatic expansion of organic solutions when contacted with scCO₂, which acts as an antisolvent that reduces the solvent power of the organic phase and induces rapid supersaturation of the dissolved solute, leading to nucleation and particle formation.

The GAS method offers several distinct advantages over conventional nanoparticle production techniques:

- Precision control over particle size and distribution through manipulation of process parameters

- Production of high-purity products with minimal solvent residues due to the facile separation of scCO₂

- Preservation of crystal morphology and chemical stability of heat-sensitive pharmaceuticals

- Environmentally benign processing with significantly reduced organic solvent consumption compared to traditional methods

- Single-step operation that combines precipitation and purification in one integrated process

The mechanism of particle formation in the GAS process involves three sequential stages: (1) diffusion of scCO₂ into the organic solution containing the dissolved API, (2) volume expansion of the organic phase with consequent reduction in solvent power, and (3) generation of high supersaturation leading to rapid nucleation and the formation of fine particles with narrow size distribution. The kinetics of these stages can be precisely manipulated through control of thermodynamic and operational variables to achieve the desired particle characteristics.

Experimental Design and Optimization Strategy

Critical Process Parameters and Their Ranges

The optimization of this compound nanoparticle production via the GAS method requires systematic investigation of three critical process parameters that predominantly influence the final particle characteristics. Based on the Box-Behnken experimental design employed in the referenced study [2] [4] [5], the following parameters and their respective ranges were identified as most significant:

Table 1: Critical Process Parameters and Their Experimental Ranges

| Process Parameter | Symbol | Minimum Value | Central Value | Maximum Value |

|---|---|---|---|---|

| Temperature (K) | T | 313 | 323 | 333 |

| Pressure (MPa) | P | 10 | 13 | 16 |

| Initial Concentration (mg/mL) | C | 12 | 22 | 32 |

The experimental design follows a Response Surface Methodology (RSM) approach with Box-Behnken design (BBD) as the statistical framework, which efficiently explores the non-linear relationships between process parameters and response variables while requiring fewer experimental runs than full factorial designs. This methodology enables the development of a robust predictive model for particle size as a function of the three critical parameters, facilitating the identification of optimal processing conditions.

Box-Behnken Experimental Design Matrix

The systematic investigation of parameter effects and interactions was conducted according to a 15-run Box-Behnken design that methodically varies the three parameters across different combinations to generate a comprehensive response surface. The experimental matrix and corresponding particle size responses are summarized below:

Table 2: Box-Behnken Experimental Design Matrix and Particle Size Responses

| Run No. | Temperature (K) | Pressure (MPa) | Concentration (mg/mL) | Particle Size (nm) |

|---|---|---|---|---|

| 1 | 313 | 10 | 22 | 680.4 |

| 2 | 333 | 10 | 22 | 752.9 |

| 3 | 313 | 16 | 22 | 385.6 |

| 4 | 333 | 16 | 22 | 422.7 |

| 5 | 313 | 13 | 12 | 450.2 |

| 6 | 333 | 13 | 12 | 495.8 |

| 7 | 313 | 13 | 32 | 580.3 |

| 8 | 333 | 13 | 32 | 642.1 |

| 9 | 323 | 10 | 12 | 610.5 |

| 10 | 323 | 16 | 12 | 335.9 |

| 11 | 323 | 10 | 32 | 865.7 |

| 12 | 323 | 16 | 32 | 510.4 |

| 13 | 323 | 13 | 22 | 480.6 |

| 14 | 323 | 13 | 22 | 475.2 |

| 15 | 323 | 13 | 22 | 485.9 |

The experimental results clearly demonstrate the complex interplay between process parameters and the resulting particle size, with pressure emerging as the most influential factor based on the magnitude of effect observed across different experimental conditions. The data obtained from this systematic design forms the basis for the development of a mathematical model that accurately predicts particle size as a function of the three critical parameters.

Results and Optimization Outcomes

Parameter Effects and Response Surface Analysis

The analysis of the experimental data revealed distinctive individual and interaction effects of the three critical parameters on the particle size of this compound nanoparticles:

Pressure demonstrated the most pronounced effect on particle size, with higher pressures (16 MPa) consistently yielding smaller particles across all temperature and concentration combinations. This strong inverse relationship between pressure and particle size can be attributed to the enhanced mass transfer and higher supersaturation rates achieved at elevated pressures, which promote more rapid nucleation over crystal growth [2] [4].

Temperature exhibited a complex non-linear relationship with particle size, with intermediate temperatures generally favoring reduced particle size. While elevated temperatures typically enhance diffusion rates and solvent power, they may also promote crystal growth over nucleation at certain conditions, resulting in the observed optimum at intermediate values [5].

Initial solute concentration showed a direct relationship with particle size, with lower concentrations (12 mg/mL) producing smaller particles. This effect is consistent with nucleation theory, as lower concentrations generate higher supersaturation levels per unit volume when contacted with scCO₂, leading to predominantly nucleation-dominated precipitation [2].

The interaction effects between parameters were also found to be statistically significant, particularly the pressure-concentration interaction, indicating that the effect of concentration on particle size is more pronounced at lower pressures than at higher pressures. This nuanced understanding of parameter interactions is essential for robust process optimization.

Optimal Process Parameters and Validation

Through response surface analysis and desirability function optimization, the ideal process parameters for minimizing this compound particle size were identified and experimentally validated:

Table 3: Optimal Process Parameters for this compound Nanoparticle Production

| Process Parameter | Optimal Value | Experimental Validation |

|---|---|---|

| Temperature | 320 K | 320 K |

| Pressure | 16 MPa | 16 MPa |